molecular formula C24H32N2O2 B11330713 2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11330713
M. Wt: 380.5 g/mol
InChI Key: FMDNDZPFANJFRS-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a phenoxy group, a piperidine ring, and an acetamide moiety, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction between 2,3-dimethylphenol and an appropriate halide.

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The phenoxy and piperidine intermediates can be coupled using a suitable coupling reagent, such as a carbodiimide, to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the acetamide group to an amine.

    Substitution: The phenoxy group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Comparison

Compared to similar compounds, 2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide may exhibit unique properties due to the presence of the 4-methylphenyl group

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C24H32N2O2/c1-18-10-12-21(13-11-18)22(26-14-5-4-6-15-26)16-25-24(27)17-28-23-9-7-8-19(2)20(23)3/h7-13,22H,4-6,14-17H2,1-3H3,(H,25,27)

InChI Key

FMDNDZPFANJFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2C)C)N3CCCCC3

Origin of Product

United States

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